molecular formula C12H17Cl2NO2 B14022605 N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline CAS No. 4213-41-6

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline

Cat. No.: B14022605
CAS No.: 4213-41-6
M. Wt: 278.17 g/mol
InChI Key: JMCCVSKJZKUSTH-UHFFFAOYSA-N
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Description

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline: is a chemical compound known for its unique structure and properties It is characterized by the presence of two chloroethyl groups attached to a nitrogen atom, along with two methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline typically involves the reaction of 2,3-dimethoxyaniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy groups can undergo oxidation to form corresponding quinones.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed:

    Substitution: Formation of N,N-bis(2-substituted-ethyl)-2,3-dimethoxyaniline derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of reduced aromatic compounds.

Scientific Research Applications

N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline involves its ability to alkylate DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for use in chemotherapy.

Comparison with Similar Compounds

    N,N-Bis(2-chloroethyl)amine: Known for its use as a nitrogen mustard in chemotherapy.

    N,N-Bis(2-chloroethyl)methylamine: Similar structure but with a methyl group instead of methoxy groups.

    N,N-Bis(2-chloroethyl)cyclopropanamine: Contains a cyclopropane ring instead of an aromatic ring.

Uniqueness: N,N-Bis(2-chloroethyl)-2,3-dimethoxyaniline is unique due to the presence of methoxy groups on the aromatic ring, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

CAS No.

4213-41-6

Molecular Formula

C12H17Cl2NO2

Molecular Weight

278.17 g/mol

IUPAC Name

N,N-bis(2-chloroethyl)-2,3-dimethoxyaniline

InChI

InChI=1S/C12H17Cl2NO2/c1-16-11-5-3-4-10(12(11)17-2)15(8-6-13)9-7-14/h3-5H,6-9H2,1-2H3

InChI Key

JMCCVSKJZKUSTH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)N(CCCl)CCCl

Origin of Product

United States

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